molecular formula C12H10N2O B3356102 (3-Acetyl-1H-indol-2-yl)acetonitrile CAS No. 65032-78-2

(3-Acetyl-1H-indol-2-yl)acetonitrile

Cat. No. B3356102
CAS RN: 65032-78-2
M. Wt: 198.22 g/mol
InChI Key: YRYMPRYDPCHFTE-UHFFFAOYSA-N
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Description

“(3-Acetyl-1H-indol-2-yl)acetonitrile” is a derivative of indole . Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of “(3-Acetyl-1H-indol-2-yl)acetonitrile” involves the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles .


Molecular Structure Analysis

The molecular structure of “(3-Acetyl-1H-indol-2-yl)acetonitrile” is based on the indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole . The structure of the prepared compounds was evaluated based on elemental analysis, IR, 1H- and 13 NMR, as well as MS spectra .


Chemical Reactions Analysis

The chemical reactions involving “(3-Acetyl-1H-indol-2-yl)acetonitrile” include the transformation of 3-(2-nitroethyl)-1H-indoles into 2-(1H-indol-2-yl)acetonitriles . Density functional theory (DFT) results revealed that the highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule i.e. over the donor, π–spacer, and acceptor units .

Safety and Hazards

“(3-Acetyl-1H-indol-2-yl)acetonitrile” is considered a kind of irritant chemical, it may cause inflammation to the skin or other mucous membranes .

Future Directions

The future directions of “(3-Acetyl-1H-indol-2-yl)acetonitrile” could involve its potential applications in the synthesis of various heterocyclic compounds during the period of 2012 to 2017 . Additionally, it could be used in the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2-(3-acetyl-1H-indol-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c1-8(15)12-9-4-2-3-5-10(9)14-11(12)6-7-13/h2-5,14H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRYMPRYDPCHFTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC2=CC=CC=C21)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20495595
Record name (3-Acetyl-1H-indol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-1H-indol-2-yl)acetonitrile

CAS RN

65032-78-2
Record name (3-Acetyl-1H-indol-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20495595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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